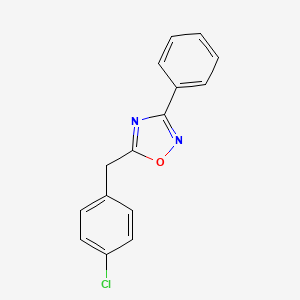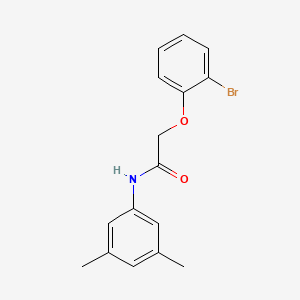![molecular formula C15H15NO3 B5654303 N-[2-(hydroxymethyl)phenyl]-3-methoxybenzamide](/img/structure/B5654303.png)
N-[2-(hydroxymethyl)phenyl]-3-methoxybenzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[2-(Hydroxymethyl)phenyl]-3-methoxybenzamide involves the acylation reaction of 3-aminophenol with 4-methoxybenzoyl chloride in THF. The product is then characterized using spectroscopic methods such as ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014). Another approach includes the amidoalkylation of benzyl chloride and N-benzylbenzamide with α-hydroxyhippuric acid (Ben-Ishai et al., 1977).
Molecular Structure Analysis
The molecular structure of N-[2-(Hydroxymethyl)phenyl]-3-methoxybenzamide has been determined through single-crystal X-ray diffraction and optimized by DFT calculations. The influence of intermolecular interactions such as dimerization and crystal packing on molecular geometry, bond lengths, bond angles, and dihedral angles has been evaluated, providing insights into its molecular conformation (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N-[2-(Hydroxymethyl)phenyl]-3-methoxybenzamide include its use in the synthesis of various derivatives through substitution and modification reactions. The reactivity of the compound can be altered by introducing different substituents, affecting its potential use in medicinal applications (Galal et al., 2018).
Physical Properties Analysis
The physical properties of N-[2-(Hydroxymethyl)phenyl]-3-methoxybenzamide, such as its crystalline structure and solubility, are influenced by its molecular structure and intermolecular interactions. Its crystal packing and dimerization impact the compound's stability and physical form (Karabulut et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, of N-[2-(Hydroxymethyl)phenyl]-3-methoxybenzamide are determined by its molecular structure and functional groups. The compound's ability to form hydrogen bonds and its reactivity in chemical reactions are key aspects of its chemical behavior (Galal et al., 2018).
Aplicaciones Científicas De Investigación
Antiviral Activities
N-phenylbenzamide derivatives have been synthesized and evaluated for their antiviral activities. Specifically, a compound structurally related to N-[2-(hydroxymethyl)phenyl]-3-methoxybenzamide demonstrated significant activity against Enterovirus 71 (EV 71) at low micromolar concentrations. This highlights the potential of N-phenylbenzamide derivatives, including N-[2-(hydroxymethyl)phenyl]-3-methoxybenzamide, in developing antiviral drugs (Ji et al., 2013).
Chemical Properties and Interactions
The study of chemical properties such as molar refraction, polarizability, and spectroscopy of related benzamide derivatives has been conducted. This research provides insight into the interaction and behavior of these compounds in various solutions, which is crucial for understanding their potential applications in scientific research (Sawale et al., 2016).
Inhibition of Cell Division
Benzamide derivatives, including 3-methoxybenzamide, have been shown to inhibit cell division in Bacillus subtilis. This effect leads to filamentation and cell lysis, indicating the potential application of these compounds in studying bacterial cell division and possibly in developing antibacterial agents (Ohashi et al., 1999).
Molecular Structure Analysis
Research into the molecular structure of related benzamide compounds using techniques like X-ray diffraction, NMR spectroscopy, and DFT calculations has been conducted. These studies are essential for understanding the molecular interactions and stability of these compounds, which can inform their potential applications in various scientific fields (Karabulut et al., 2014).
Metabolic Conversion Studies
The metabolic conversion of benzamide derivatives has been investigated, with a focus on understanding the stability and transformation of these compounds in biological systems. Such studies are crucial for evaluating the pharmacokinetic properties and potential therapeutic applications of these compounds (Ross et al., 1983).
Propiedades
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-19-13-7-4-6-11(9-13)15(18)16-14-8-3-2-5-12(14)10-17/h2-9,17H,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRXVUXDKMZTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)phenyl]-3-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(4-nitrophenyl)ethylidene]-2-furohydrazide](/img/structure/B5654227.png)
![5,6-dimethyl-2-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5654231.png)

![1-(cyclopropylcarbonyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5654239.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B5654253.png)
![6-cyclopropyl-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B5654260.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5654276.png)
![4-(methoxymethyl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine](/img/structure/B5654283.png)
![2-{[4-(acetylamino)benzoyl]amino}benzoic acid](/img/structure/B5654284.png)
![4-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5654291.png)


![2-(cyclopropylmethyl)-8-[(4-methyl-2-thienyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5654312.png)
